molecular formula C11H13BrN2OS B1423219 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-26-9

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1423219
CAS RN: 1280787-26-9
M. Wt: 301.2 g/mol
InChI Key: MUYRBTAUEULIHD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, or 4-MTA, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound that is used as a chemical reagent and as a research tool in biochemical and physiological studies. 4-MTA is a white crystalline solid that is soluble in water, ethanol, and methanol. It is a highly potent inhibitor of monoamine oxidase (MAO) enzymes, which are responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes 4-MTA an important tool for studying the role of these neurotransmitters in the body.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • The study by Böck et al. (2021) focused on the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and its derivatives. It highlights the different protonation sites and intermolecular hydrogen bonding patterns in these compounds, demonstrating distinct three-dimensional hydrogen-bonded networks and zigzag chains in their crystal structures Böck et al., 2021.

Synthesis of Amino Acid Derivatives

  • El-Sakka et al. (2014) and Rozentsveig et al. (2011) explored the synthesis of novel amino acid derivatives using 4-(4-methoxyphenyl)-4-oxobutenoic acid. These studies reveal the potential of this compound in generating a variety of heterocyclic compounds, some of which exhibited antimicrobial activities El-Sakka et al., 2014; Rozentsveig et al., 2011.

Anticancer and Antimicrobial Applications

  • Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives, including compounds related to 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, and evaluated their anticancer activity against various human cancer cell lines. These compounds showed promising activity Yakantham et al., 2019.
  • Bhandari and Gaonkar (2016) reported on the synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, demonstrating potent anthelmintic and antibacterial activities of these compounds Bhandari & Gaonkar, 2016.

Neurological Research

  • Rosen et al. (1990) synthesized a potent serotonin-3 receptor antagonist, structurally related to 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, highlighting its potential for central nervous system studies and blood-brain barrier penetration Rosen et al., 1990.

Tubulin Inhibition and Antiproliferative Activity

  • Sun et al. (2017) designed N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. These compounds, including variants of 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, showed moderate antiproliferative activity in cancer cell lines and disrupted tubulin microtubule dynamics Sun et al., 2017.

Chiral Crystals from Achiral Molecules

  • Hu and Cao (2011) investigated the chiral symmetry breaking in the solid-state of thiazol-2-amine derivatives, including those structurally related to 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide. This study revealed the formation of left- and right-handed helical assemblies in crystal packing Hu & Cao, 2011.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8;/h3-7H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRBTAUEULIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

CAS RN

1280787-26-9
Record name 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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